7-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Overview
Description
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption and fluorescence, might also be studied .Scientific Research Applications
Anticancer Activity
7-Chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone derivatives exhibit significant biological activities, including anticancer properties. For example, quinazolinone-1, 3, 4-oxadiazole derivatives have shown remarkable cytotoxic activity against HeLa cell lines in research conducted by Hassanzadeh et al. (2019) (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).
Antibacterial Agents
The synthesis of 7-chloro-2,3-disubstituted-4(3H)-quinazolinones and their evaluation as antibacterial agents have been a focus of research. Mahato et al. (2015) synthesized a series of these derivatives and assessed their interaction with DNA gyrase protein, demonstrating their potential as antibacterial agents (Mahato, Shrivsatava, & Shanthi, 2015).
Synthesis and Chemical Characterization
Studies have also been dedicated to the synthesis and chemical characterization of various quinazolinone derivatives. Cai et al. (2015) developed a novel fluorescent probe based on this compound for hydrogen peroxide detection, showcasing its potential in chemical analysis (Cai, Kuang, Pan, Liu, & Jiang, 2015).
Antimicrobial Peptide Derivatives
The development of antimicrobial peptide derivatives from quinazolinones has been explored, with Kapoor et al. (2017) synthesizing amino acid/dipeptide derivatives and evaluating their antimicrobial potential. This research highlighted the significant antibacterial activity of these derivatives against various bacterial strains (Kapoor, Nabi, Gupta, & Gupta, 2017).
Reactive Dye Synthesis
The incorporation of quinazolinone molecules into reactive dye systems for textile applications has been researched. Patel and Patel (2011) synthesized novel reactive dyes based on quinazolinone and evaluated their colorimetric properties, antimicrobial activity, and thermal stability for dyeing silk, wool, and cotton fibers (Patel & Patel, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(19)18(13)20/h1-7,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSUAOUGWMPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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